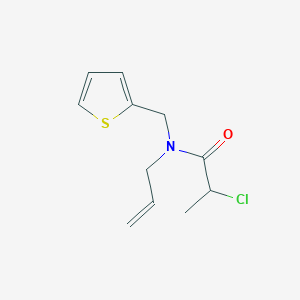

2-chloro-N-(prop-2-en-1-yl)-N-(thiophen-2-ylmethyl)propanamide

Overview

Description

2-Chloro-N-(prop-2-en-1-yl)-N-(thiophen-2-ylmethyl)propanamide, also known as 2-chloro-N-prop-2-en-1-yl-N-thiophen-2-ylmethylpropionamide, is a synthetic compound with a wide range of applications in scientific research. This compound is commonly used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as a catalyst in biochemical reactions. It is also used as a tool to study the structure, properties, and reactivity of organic molecules.

Scientific Research Applications

Thiophene Derivatives in Carcinogenicity Studies

Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies aim to understand the structural and chemical properties contributing to carcinogenicity and help in the development of safer chemicals. For instance, compounds such as 5-phenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)-acetamide have been assessed for their carcinogenic potential, providing insights into the role of aromatic compounds in carcinogenesis (Ashby et al., 1978).

Environmental and Material Applications

Supported ionic liquid membranes (SILMs) utilizing thiophene derivatives have shown superior performance in gas separations, such as CO2/N2 and CO2/CH4, compared to standard polymers. This research guides the development of new materials for environmental applications, emphasizing the need for further studies on SILMs cast from room temperature ionic liquids with smaller molar volumes and the potential use of facilitated transport via silver carriers for olefin/paraffin separations (Scovazzo, 2009).

Applications in Organic Synthesis and Medicinal Chemistry

The synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight the broad spectrum of biological activities of thiophene derivatives, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. These compounds are of great significance in medicinal chemistry, serving as potential therapeutic agents and illustrating the versatility of thiophene derivatives in drug development (Rosales-Hernández et al., 2022).

Analytical and Sensing Applications

The development of biosensors for detecting acrylamide, a compound structurally similar to 2-chloro-N-(prop-2-en-1-yl)-N-(thiophen-2-ylmethyl)propanamide, in processed foods highlights the potential of thiophene derivatives in analytical applications. These biosensors offer a simple, rapid, sensitive, and specific method for acrylamide detection, demonstrating the applicability of thiophene derivatives in developing new analytical tools for food safety and environmental monitoring (Pundir et al., 2019).

properties

IUPAC Name |

2-chloro-N-prop-2-enyl-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNOS/c1-3-6-13(11(14)9(2)12)8-10-5-4-7-15-10/h3-5,7,9H,1,6,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXRYFAWSYWFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC=C)CC1=CC=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)

![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)

amine](/img/structure/B1454388.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)

![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)

![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)